4,5-Dichloropyridin-2(1H)-one

Übersicht

Beschreibung

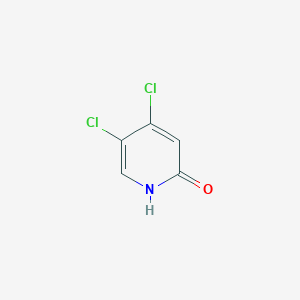

4,5-Dichloropyridin-2(1H)-one is a heterocyclic organic compound that features a pyridine ring substituted with two chlorine atoms at the 4 and 5 positions and a keto group at the 2 position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4,5-Dichloropyridin-2(1H)-one can be synthesized through several methods. One common approach involves the chlorination of pyridin-2(1H)-one using reagents such as phosphorus pentachloride or thionyl chloride under controlled conditions. The reaction typically proceeds as follows:

Starting Material: Pyridin-2(1H)-one

Chlorinating Agent: Phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2)

Reaction Conditions: The reaction is carried out under reflux conditions, often in the presence of a solvent like dichloromethane or chloroform.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

4,5-Dichloropyridin-2(1H)-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms at the 4 and 5 positions can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation: The compound can undergo oxidation reactions to form more complex derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) under mild heating.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

Nucleophilic Substitution: Substituted pyridin-2(1H)-one derivatives.

Reduction: 4,5-Dichloro-2-hydroxypyridine.

Oxidation: Various oxidized pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmacological Applications

4,5-Dichloropyridin-2(1H)-one has been investigated for its potential as a pharmaceutical agent. It serves as a precursor in the synthesis of various bioactive compounds. For instance, derivatives of this compound have shown promise as selective antagonists for certain receptors, such as the transient receptor potential vanilloid 1 (TRPV1), which is involved in pain sensation and inflammatory responses .

Case Study: TRPV1 Modulation

In a study examining the effects of 4-(5-chloropyridin-2-yl)-N-(1H-indazol-6-yl)piperazine-1-carboxamide (a derivative of this compound), researchers found that it acted as a partial agonist of TRPV1. This compound induced desensitization of TRPV1 channels, significantly reducing the potency of capsaicin, a well-known TRPV1 agonist . This suggests potential therapeutic applications in managing pain and inflammation.

Synthesis of Anticancer Agents

The compound has also been utilized in synthesizing anticancer agents. For example, modifications of the pyridinone structure have led to compounds that exhibit cytotoxic effects against various cancer cell lines. Preliminary studies indicate that these derivatives can inhibit cell proliferation by modulating key signaling pathways involved in tumor growth .

Agricultural Applications

This compound is also explored for its utility in agricultural chemistry, particularly as a pesticide or herbicide. Its derivatives have demonstrated efficacy against specific pests and pathogens affecting crops.

Case Study: Insecticidal Properties

Research has highlighted the insecticidal properties of certain derivatives derived from this compound. These compounds have shown effectiveness against common agricultural pests, providing an environmentally friendly alternative to conventional pesticides . The ability to modify the pyridinone structure allows for tailored solutions to pest control while minimizing ecological impact.

Chemical Synthesis and Material Science

In addition to its biological applications, this compound is significant in synthetic organic chemistry. It serves as an intermediate in the synthesis of various complex organic molecules.

Table: Synthesis Pathways Using this compound

| Reaction Type | Conditions | Products |

|---|---|---|

| Nucleophilic Substitution | Base-catalyzed reaction | Various pyridine derivatives |

| Coupling Reactions | Palladium-catalyzed reactions | Biologically active compounds |

| Oxidation Reactions | Mild oxidizing agents | Functionalized pyridinones |

Wirkmechanismus

The mechanism of action of 4,5-Dichloropyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The molecular targets and pathways involved vary based on the specific derivative and its intended use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Chloropyridin-2(1H)-one: Lacks the additional chlorine atom at the 5 position.

5-Chloropyridin-2(1H)-one: Lacks the additional chlorine atom at the 4 position.

2,4,5-Trichloropyridine: Contains an additional chlorine atom at the 3 position.

Uniqueness

4,5-Dichloropyridin-2(1H)-one is unique due to the specific positioning of the chlorine atoms, which influences its reactivity and the types of derivatives that can be synthesized. This unique substitution pattern allows for the creation of compounds with distinct biological and chemical properties.

Biologische Aktivität

4,5-Dichloropyridin-2(1H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a pyridine ring substituted with two chlorine atoms and a carbonyl group, which contributes to its reactivity and potential therapeutic applications. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Research indicates that pyridinones, including this compound, can act as effective inhibitors against various bacterial strains. For instance, studies have shown that the compound exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria by disrupting bacterial cell wall synthesis and function .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has been demonstrated to inhibit the proliferation of cancer cell lines through various mechanisms:

- Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase, leading to increased apoptosis in treated cells .

- Inhibition of Oncogenic Pathways : It has been observed to downregulate key proteins involved in cancer progression, such as Mcl-1 and cyclin D1, which are crucial for cell survival and division .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its molecular structure. The presence of chlorine substituents enhances the lipophilicity and electron-withdrawing properties of the compound, which can improve binding affinity to biological targets. Molecular docking studies have shown that this compound can effectively bind to various protein targets involved in cancer and microbial infections, suggesting a mechanism of action that involves competitive inhibition .

Case Study 1: Anticancer Efficacy

In a study assessing the anticancer efficacy of this compound against pancreatic adenocarcinoma cell lines (Capan-1), the compound demonstrated significant antiproliferative effects with an IC50 value of approximately 7.29 μM. This study highlighted the compound's potential as a lead candidate for further development in cancer therapeutics .

Case Study 2: Antimicrobial Activity

A comparative study evaluated the antimicrobial efficacy of this compound against standard antibiotics. The results indicated that this compound exhibited superior activity against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli. Its mechanism was attributed to membrane disruption and inhibition of essential bacterial enzymes .

Summary of Biological Activities

| Activity | Mechanism | IC50 (μM) |

|---|---|---|

| Antibacterial | Disruption of cell wall synthesis | Varies by strain |

| Anticancer | Induces G2/M phase arrest; downregulates Mcl-1 | 7.29 (Capan-1) |

| Antifungal | Inhibition of ergosterol biosynthesis | Not specified |

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and target proteins:

- MNK2 Kinase Inhibition : The docking analysis revealed favorable interactions with MNK2 kinase's ATP-binding pocket, suggesting potential as an MNK inhibitor .

- SIRT2 Binding Affinity : The compound showed promising binding affinity for SIRT2, indicating possible roles in metabolic regulation and cancer treatment .

Eigenschaften

IUPAC Name |

4,5-dichloro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2NO/c6-3-1-5(9)8-2-4(3)7/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBYSIDMKPWANMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CNC1=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00607755 | |

| Record name | 4,5-Dichloropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00607755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856965-66-7 | |

| Record name | 4,5-Dichloropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00607755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.